molecular formula C18H21N5O6S B11205211 N-(3-methoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide

N-(3-methoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide

Cat. No.: B11205211
M. Wt: 435.5 g/mol
InChI Key: UNOXHEQOZCZVMG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trimethylated purine ring, and a sulfonyl-propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate:

    Synthesis of the Trimethylated Purine Ring: The purine ring is synthesized through a series of cyclization reactions, followed by methylation.

    Coupling Reaction: The methoxyphenyl intermediate is then coupled with the trimethylated purine ring using a sulfonyl chloride reagent under basic conditions to form the sulfonyl linkage.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the purine ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the purine ring may mimic natural substrates or inhibitors. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-1H-purin-8-yl)sulfonyl]propanamide: Lacks the tetrahydro structure.

    N-(3-methoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]butanamide: Has a butanamide group instead of propanamide.

Uniqueness

The unique combination of the methoxyphenyl group, trimethylated purine ring, and sulfonyl-propanamide linkage gives this compound distinct chemical and biological properties

Properties

Molecular Formula

C18H21N5O6S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfonylpropanamide

InChI

InChI=1S/C18H21N5O6S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)30(27,28)9-8-13(24)19-11-6-5-7-12(10-11)29-4/h5-7,10H,8-9H2,1-4H3,(H,19,24)

InChI Key

UNOXHEQOZCZVMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1S(=O)(=O)CCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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